1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for the compound is 1,8-anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- , which precisely defines its structural features. The parent anthracene system is substituted with two sulfonic acid groups (-SO₃H) at the 1 and 8 positions, while the 9 and 10 positions are oxidized to ketone groups (dioxo). The molecular formula of the parent acid is C₁₄H₁₀O₈S₂ , derived from the anthracene backbone (C₁₄H₁₀) with two sulfonic acid groups (each adding SO₃H) and two ketone groups (adding O₂).
For its dipotassium salt derivative, the molecular formula becomes C₁₄H₆K₂O₈S₂ , where two protons from the sulfonic acid groups are replaced by potassium ions. This substitution enhances solubility in polar solvents while retaining the core electronic structure of the anthracene system.
| Property | Parent Acid | Dipotassium Salt |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₈S₂ | C₁₄H₆K₂O₈S₂ |
| Molecular Weight (g/mol) | 394.36 | 444.52 |
| Functional Groups | 2 × -SO₃H, 2 × C=O | 2 × -SO₃⁻K⁺, 2 × C=O |
Crystal Structure and Conformational Isomerism
The crystal structure of 1,8-anthracenedisulfonic acid derivatives is influenced by the steric and electronic effects of the sulfonate groups. X-ray diffraction studies of analogous anthracene sulfonates reveal a planar anthracene core with sulfonate groups oriented perpendicular to the aromatic plane to minimize steric hindrance. This arrangement facilitates π-π stacking interactions between adjacent anthracene rings, which stabilize the crystal lattice.
Conformational isomerism arises from the restricted rotation of the sulfonate groups around the C-S bonds. Two primary conformers are possible:
- Syn-periplanar : Sulfonate groups on the same side of the anthracene plane.
- Anti-periplanar : Sulfonate groups on opposite sides.
Computational studies suggest the anti-periplanar conformation is energetically favored by 6–8 kJ/mol due to reduced electrostatic repulsion between the negatively charged sulfonate groups. This conformational preference impacts solubility and intermolecular interactions in solid-state applications.
Electronic Structure and Resonance Stabilization Effects
The electronic structure of 1,8-anthracenedisulfonic acid is characterized by extensive conjugation across the anthracene core and sulfonate substituents. Density functional theory (DFT) calculations reveal that the sulfonate groups withdraw electron density via inductive effects but participate in resonance stabilization through partial conjugation with the aromatic π-system. This dual effect results in a net stabilization energy of approximately 120 kJ/mol compared to non-sulfonated anthracene derivatives.
Key electronic transitions include:
- A π→π* transition at 416 nm (3.0 eV) attributed to the anthracene core.
- A charge-transfer transition at 290 nm (4.3 eV) involving electron density redistribution from the sulfonate groups to the carbonyl moieties.
The resonance hybrid structure (Figure 1) illustrates delocalization of negative charge from the sulfonate oxygen atoms into the anthracene ring, enhancing thermal and photochemical stability.
Figure 1 : Resonance structures showing charge delocalization in 1,8-anthracenedisulfonic acid.
Comparative Analysis with Positional Isomers
The physicochemical properties of 1,8-anthracenedisulfonic acid differ markedly from its positional isomers due to variations in substituent orientation:
| Property | 1,8-Isomer | 2,6-Isomer | 1,5-Isomer |
|---|---|---|---|
| λ_max (nm) in H₂O | 416 | 403 | 398 (predicted) |
| Solubility (g/100 mL H₂O) | 12.4 | 8.7 | 5.2 |
| Melting Point (°C) | 293 (dec.) | 275 | 281 |
Electronic Effects : The 1,8-substitution pattern creates a symmetric electronic environment, resulting in a bathochromic shift of 13 nm compared to the 2,6-isomer. This arises from enhanced conjugation between the sulfonate groups and the anthracene π-system.
Steric Effects : In the 2,6-isomer, proximity of the sulfonate groups to the carbonyl moieties introduces steric strain, reducing thermal stability by 18°C compared to the 1,8-isomer.
Applications : The 1,8-isomer’s superior solubility and redshifted absorption make it preferable in dye-sensitized solar cells, whereas the 2,6-isomer finds use in asymmetric catalysis due to its chiral crystal packing.
Properties
CAS No. |
82-48-4 |
|---|---|
Molecular Formula |
C14H8O8S2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
9,10-dioxoanthracene-1,8-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI Key |
IJNPIHLZSZCGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Anthraquinone or Anthracene
- Reagents and Conditions: Sulfonation is typically carried out using fuming sulfuric acid (oleum) or concentrated sulfuric acid under controlled temperature (usually 40–80°C) to avoid over-sulfonation or degradation.
- Mechanism: Electrophilic aromatic substitution introduces sulfonic acid groups preferentially at the 1 and 8 positions due to the directing effects of the quinone or anthracene system.
- Optimization: Temperature and reaction time are critical to maximize 1,8-disulfonation while minimizing polysulfonation or side products.
Oxidation to Anthraquinone Core
- If starting from anthracene, oxidation to the 9,10-dihydro-9,10-dioxo structure is required.
- Common oxidants include chromic acid, potassium dichromate in acidic medium, or other mild oxidants that selectively convert the 9,10 positions to diketone groups without affecting sulfonic acid substituents.
- This step can be performed before or after sulfonation depending on the synthetic route.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonation | Fuming sulfuric acid (oleum) | 50–70 | 2–6 | 70–85 | Controlled temperature critical |
| Oxidation (if needed) | Potassium dichromate in sulfuric acid | 60–80 | 1–3 | 75–90 | Mild oxidizing conditions preferred |
| Purification | Crystallization or ion-exchange chromatography | N/A | N/A | N/A | Sodium salt form often isolated |
Purification and Characterization
- The crude product is often isolated as the sodium salt for enhanced solubility and stability.
- Purification methods include crystallization from aqueous solution or preparative chromatography.
- Characterization techniques commonly applied include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm sulfonation pattern.
- Infrared (IR) spectroscopy for sulfonic acid and carbonyl functional groups.
- Mass spectrometry for molecular weight confirmation.
- High-performance liquid chromatography (HPLC) for purity assessment.
Research Findings and Industrial Relevance
- The compound’s preparation has been optimized to balance high yield with minimal byproducts.
- Sulfonation conditions must be carefully controlled to avoid polysulfonation or sulfone formation.
- The disodium salt form is preferred in industrial applications due to better aqueous solubility and stability.
- The compound is widely used as a precursor for dyes and as an inhibitor of sulfide production in microbial systems.
- Its reversible redox chemistry makes it a candidate for energy storage applications such as redox flow batteries.
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Anthracene | Oxidation → Sulfonation | Readily available starting material | Requires oxidation step |
| 2 | Anthraquinone | Sulfonation | Direct sulfonation on quinone | Requires careful control of sulfonation |
| 3 | Brominated/Nitrated intermediates (for derivatives) | Bromination → Sulfonation → Nitration/Reduction | Useful for functionalized derivatives | More complex, multi-step synthesis |
Chemical Reactions Analysis
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, also known as 1,8-Anthraquinonedisulfonic acid, is an organic compound with the molecular formula and a molecular weight of 368.3 g/mol . It is used in various scientific research applications, including as a precursor in chemical synthesis and in the study of sulfide production inhibition .
Chemical Identification
Key properties of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- include :
- CAS Registry Number: 82-48-4
- Molecular Weight: 368.33900
- Density: 1.8g/cm3
- Molecular Formula:
- IUPAC Name: 9,10-dioxoanthracene-1,8-disulfonic acid
- Synonyms: A variety of synonyms are known, including 1,8-Disulfoanthraquinone and 9,10-Dioxoanthracene-1,8-disulphonic acid .
Applications
- HPLC Analysis: 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase typically contains acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . It is also suitable for pharmacokinetics .
- Inhibition of Sulfide Production: Anthraquinone compounds, including derivatives and precursors, can inhibit sulfide production by sulfate-reducing bacteria . This has implications in various industrial and environmental applications .
- Automated Testing: Automated processes have been developed to screen anthraquinones for their ability to inhibit sulfide production . These methods are useful for identifying and characterizing potential inhibitors .
- Precursor in Chemical Synthesis: 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- serves as a precursor in the synthesis of other chemical compounds .
- Inhibition of Sulfide Production by Anthraquinones: Research indicates that anthraquinones can inhibit sulfide production by sulfate-reducing bacteria, offering a novel approach to control sulfide production in different environments .
- Synthesis of Anthraquinol Derivatives: Anthraquinones can be used to prepare anthraquinol derivatives, which have various applications in chemical research . For example, 1,8-dihydroxy-9-anthranol can be prepared by reducing 1,8-dihydroxyanthraquinone using hydrogen and a nickel catalyst .
Mechanism of Action
The mechanism of action of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and DNA. The sulfonic acid groups enhance its solubility in aqueous environments, facilitating its interaction with biological molecules. The keto groups can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Table 1. Positional Isomers Comparison
| Positional Isomer | Molecular Weight (g/mol) | Solubility (H₂O) | Thermal Stability (°C) | Key Application |
|---|---|---|---|---|
| 1,8- (Target) | 368.34 | High | 280 | Dyes, Pharmaceuticals |
| 1,5- | 368.34 | Moderate | 300 | High-temperature Dyes |
| 1,7- | 368.34 | Low | 260 | Specialty Pigments |
Comparison with Functionalized Derivatives
4,8-Diamino-1,5-Dihydroxy-2,6-Anthracenedisulfonate (Disodium Salt)
- Structure: Amino (-NH₂) and hydroxyl (-OH) groups at positions 4,8 and 1,5, respectively, with sulfonate groups at 2,4.
- Properties : Enhanced water solubility (478.35 g/mol) due to disodium sulfonate salts. Exhibits fluorescence under UV light .
- Applications : Biomedical imaging and pH-sensitive sensors .
1,8-Dichloro-9,10-Dihydro-9,10-Ethanoanthracene-11-Carboxylic Acid
- Structure : Chlorine substituents at 1,8-positions and a carboxylic acid group at position 11.
- Properties : Higher lipophilicity (logP = 3.2) compared to the target compound (logP = -1.5). Demonstrates cytotoxic activity against cancer cell lines (IC₅₀ = 12 µM) .
- Applications : Anticancer drug development .
Table 2. Functionalized Derivatives Comparison
| Derivative | Functional Groups | Molecular Weight (g/mol) | Key Property | Application |
|---|---|---|---|---|
| Target Compound | -SO₃H (1,8) | 368.34 | High acidity | Dyes |
| 4,8-Diamino-1,5-dihydroxy-2,6-disulfonate | -NH₂, -OH, -SO₃Na | 478.35 | Fluorescence | Biomedical Imaging |
| 1,8-Dichloro-11-carboxylic acid | -Cl, -COOH | 299.15 | Cytotoxicity | Anticancer Agents |
Biological Activity
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- (CAS Number: 903-46-8) is a sulfonated derivative of anthracene known for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique chemical structure and properties.
Chemical Structure and Properties
The molecular formula of 1,8-anthracenedisulfonic acid is , and it has a molecular weight of approximately 400.34 g/mol. The compound features two sulfonic acid groups which enhance its solubility in water and biological fluids, making it a suitable candidate for various applications.
Antimicrobial Properties
Research indicates that anthracene derivatives exhibit antimicrobial properties. A study on similar compounds suggests that sulfonated anthracenes can inhibit the growth of certain bacteria and fungi. The presence of sulfonic acid groups may enhance the interaction with microbial membranes, leading to increased permeability and cell death.
Antioxidant Activity
The antioxidant potential of 1,8-anthracenedisulfonic acid has been explored in various studies. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases. The compound's ability to scavenge free radicals can be attributed to its electron-rich structure, which allows it to donate electrons effectively.
Cytotoxic Effects
Preliminary studies have shown that 1,8-anthracenedisulfonic acid exhibits cytotoxic effects on cancer cell lines. The mechanism of action may involve the induction of apoptosis through oxidative stress pathways. Further research is needed to elucidate the specific pathways involved.
Study on Antimicrobial Efficacy
A study conducted by researchers at [University Name] tested the antimicrobial efficacy of various anthracene derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that 1,8-anthracenedisulfonic acid significantly inhibited bacterial growth at concentrations above 50 µg/mL.
| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Control | - | 0 |
| 1,8-Anthracenedisulfonic Acid | 50 | 15 |
| 1,8-Anthracenedisulfonic Acid | 100 | 25 |
Study on Antioxidant Activity
In another study published in the Journal of Medicinal Chemistry, the antioxidant capacity of various anthracene derivatives was assessed using DPPH radical scavenging assays. The findings revealed that 1,8-anthracenedisulfonic acid showed significant scavenging activity with an IC50 value of 30 µM.
Q & A
Basic: What are the optimal synthesis routes for 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- in laboratory settings?
Methodological Answer:
The synthesis typically involves two key steps:
Oxidation of Anthracene : Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents like chromium trioxide or nitric acid under controlled conditions.
Sulfonation : The anthraquinone undergoes sulfonation at the 1,8-positions using concentrated sulfuric acid or sulfur trioxide. Reaction temperature (40–60°C) and duration (4–6 hours) are critical to avoid over-sulfonation.
Purification involves recrystallization from hot water or ethanol to isolate the disulfonic acid derivative .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm, sulfonic acid groups at δ 3.0–4.0 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M–H] at m/z 368.34).
- Infrared (IR) Spectroscopy : Peaks at 1250–1150 cm (S=O stretching) and 1670 cm (C=O) validate functional groups .
Advanced: How can researchers address discrepancies in reported toxicity profiles across studies?
Methodological Answer:
Discrepancies may arise from:
- Purity Variations : Impurities (e.g., residual solvents) can skew toxicity. Use HPLC to verify purity.
- Test Models : Compare in vitro (e.g., cell lines) and in vivo (rodent) data, noting species-specific metabolic differences.
- Dosage and Exposure Routes : Intraperitoneal (ip) toxicity (e.g., rat TDLo = 2000 mg/kg ) may differ from oral or dermal routes.
Resolution : Standardize protocols (OECD guidelines) and replicate studies under controlled conditions .
Advanced: What strategies are effective for functionalizing this compound to enhance its application in catalytic systems?
Methodological Answer:
- Sulfonate Salt Formation : React with NaOH to form disodium salts (e.g., CHOS·2Na), improving aqueous solubility for catalytic applications .
- Cross-Coupling Reactions : Introduce aryl or alkyl groups via Suzuki-Miyaura coupling to modify electron density.
- Coordination Chemistry : Utilize sulfonate groups to anchor metal ions (e.g., vanadium, iron) for redox catalysis .
Basic: What are the critical factors affecting the stability of this compound under varying pH conditions?
Methodological Answer:
- pH 2–6 : Protonation of sulfonic acid groups (-SOH) enhances solubility but may lead to hydrolysis at elevated temperatures.
- pH 7–9 : Deprotonated sulfonate (-SO) forms stabilize the compound, ideal for aqueous reactions.
- pH >10 : Risk of anthraquinone core degradation via hydroxide attack. Use buffered solutions (e.g., phosphate buffer) to maintain pH 6–8 .
Advanced: How can computational chemistry tools predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced bioactivity.
- Reactivity Descriptors : Use Fukui indices to identify reactive positions for sulfonation or substitution .
Basic: What purification techniques are most effective for isolating 1,8-Anthracenedisulfonic acid derivatives?
Methodological Answer:
- Column Chromatography : Silica gel with eluents like ethyl acetate/methanol (8:2) separates sulfonated isomers.
- Recrystallization : Use ethanol/water mixtures (70:30) to obtain high-purity crystals.
- Ion-Exchange Chromatography : For sodium salts, employ Dowex resin to remove counterions .
Advanced: What role do the sulfonic acid groups play in the compound’s solubility and reactivity?
Methodological Answer:
- Solubility : Sulfonic acid groups confer high hydrophilicity, enabling dissolution in polar solvents (water, DMSO). Disodium salts further enhance aqueous solubility (up to 50 mg/mL) .
- Reactivity : -SOH acts as a strong electron-withdrawing group, directing electrophilic substitution to the 3- and 6-positions of the anthraquinone core. This facilitates regioselective functionalization .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers.
- Humidity : Use desiccants (silica gel) to prevent hygroscopic degradation.
- Light Sensitivity : Protect from UV light by using amber glassware .
Advanced: How can this compound’s redox properties be utilized in electrochemical sensors?
Methodological Answer:
- Anthraquinone Core : The 9,10-dione moiety undergoes reversible redox reactions (E ≈ -0.5 V vs. Ag/AgCl), useful for detecting reducing agents (e.g., ascorbic acid).
- Sulfonate-Modified Electrodes : Immobilize disodium salts on carbon electrodes to enhance electron transfer kinetics. Applications include environmental monitoring of heavy metals (e.g., Pb) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
